6-(3-Hydroxypropyl)-2,3-dimethoxyphenol
Overview
Description
6-(3-Hydroxypropyl)-2,3-dimethoxyphenol is an organic compound characterized by the presence of a hydroxypropyl group attached to a dimethoxyphenol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Hydroxypropyl)-2,3-dimethoxyphenol typically involves the reaction of 2,3-dimethoxyphenol with a suitable hydroxypropylating agent under controlled conditions. One common method is the use of 3-chloropropanol in the presence of a base such as potassium carbonate, which facilitates the substitution reaction to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-(3-Hydroxypropyl)-2,3-dimethoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogenating agents (e.g., bromine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
Oxidation: Formation of 6-(3-oxopropyl)-2,3-dimethoxyphenol.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted phenol derivatives.
Scientific Research Applications
6-(3-Hydroxypropyl)-2,3-dimethoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-(3-Hydroxypropyl)-2,3-dimethoxyphenol exerts its effects involves interactions with specific molecular targets. The hydroxypropyl group can engage in hydrogen bonding and other interactions, while the dimethoxyphenol core can participate in various chemical reactions. These interactions can influence biological pathways and chemical processes, making the compound valuable for research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxyphenol: Lacks the hydroxypropyl group, making it less versatile in certain applications.
6-(3-Hydroxypropyl)phenol: Lacks the methoxy groups, which can affect its reactivity and interactions.
Uniqueness
6-(3-Hydroxypropyl)-2,3-dimethoxyphenol is unique due to the combination of the hydroxypropyl group and the dimethoxyphenol core. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
Properties
IUPAC Name |
6-(3-hydroxypropyl)-2,3-dimethoxyphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-14-9-6-5-8(4-3-7-12)10(13)11(9)15-2/h5-6,12-13H,3-4,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHAZBPPTWRJCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCCO)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701282379 | |
Record name | 2-Hydroxy-3,4-dimethoxybenzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701282379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106800-30-0 | |
Record name | 2-Hydroxy-3,4-dimethoxybenzenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106800-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-3,4-dimethoxybenzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701282379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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